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Compound of Interest

Compound Name: Elatoside E

Cat. No.: B1236699

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata Seem. and
Aralia decaisneana, has garnered significant interest for its potential therapeutic properties,
notably its hypoglycemic activity. As a member of the oleanolic acid glycoside family, its
structural elucidation is paramount for understanding its mechanism of action and for guiding
further drug development efforts. This technical guide provides a comprehensive overview of
the spectroscopic data essential for the identification and characterization of Elatoside E,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. Detailed experimental protocols and a workflow for its isolation and characterization are
also presented.

Physicochemical Properties of Elatoside E

Property Value

Molecular Formula C46H74016

Exact Mass 882.50 g/mol
Appearance Amorphous Powder

Root cortex of Aralia elata Seem., Aralia
Source )
decaisneana[1]
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Spectroscopic Data

The structural determination of Elatoside E relies on a combination of spectroscopic
techniques. While the complete raw data from the original structure elucidation is not publicly
available, this section compiles the expected and reported spectral features based on the
known structure and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of
Elatoside E, which aids in identifying the aglycone and sugar moieties.

lon m/z (Da) Fragmentation Details

Sodium adduct of the intact

[M+Na]* 905.4845

molecule.

Deprotonated molecule,
[M-H]~ 881.49 confirming the molecular

weight.

Loss of a pentose unit (e.g.,
Fragment 750

Xylose).

Loss of a pentose and a
Fragment 588 hexose unit (e.g., Xylose and

Glucose).

Oleanolic acid aglycone after
Aglycone 455

cleavage of all sugar residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for elucidating the detailed chemical structure
of Elatoside E, including the stereochemistry and linkages of the sugar units to the oleanolic
acid core. The following tables present the assigned chemical shifts for the aglycone (oleanolic
acid) and the expected ranges for the sugar moieties based on related compounds.

Table 1: 13C NMR Spectral Data of the Aglycone Moiety (Oleanolic Acid) in Pyridine-ds
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Carbon No. Chemical shift(8) Chemical Shift (3)
ppm ppm
1 38.6 16 236
2 26.5 17 47.9
3 89.1 18 41.9
4 39.6 19 46.2
5 55.8 20 30.8
6 18.4 21 34.1
7 33.2 22 33.1
8 39.9 23 28.1
9 48.0 24 16.8
10 37.0 o5 15.6
11 23.6 26 17.3
12 122.6 27 26.1
o 144.3 28 179.8
14 42.1 29 33.1
15 28.2 30 23.7

Table 2: 1H NMR Spectral Data of the Aglycone Moiety (Oleanolic Acid) in Pyridine-ds
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Chemical Shift (8)

Proton Multiplicity J (Hz)
Ppm

H-3 3.25 dd 11.5,4.0

H-12 5.48 t 3.5

H-18 3.02 dd 13.5,4.0

Me-23 1.18 S

Me-24 0.94 S

Me-25 0.88 S

Me-26 0.89 S

Me-27 1.25 S

Me-29 0.93 S

Me-30 0.95 S

Sugar Moieties: The sugar portion of Elatoside E consists of one arabinose, one xylose, and
one glucose unit. The anomeric protons of these sugars typically appear as doublets in the &
4.5-5.5 ppm region of the *H NMR spectrum, with coupling constants indicative of their
stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in Elatoside E.
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Wavenumber (cm~?) Functional Group

O-H stretching (hydroxyl groups of sugars and
~3400 (broad) g (hydroxyl group g

aglycone)
~2930 C-H stretching (aliphatic)
~1690 C=0 stretching (carboxylic acid)
~1640 C=C stretching (oleanolic acid backbone)
~1070 C-0O stretching (glycosidic linkages)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of triterpenoid saponins
like Elatoside E.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified Elatoside E is dissolved in 0.5 mL of
deuterated pyridine (Pyridine-ds). Tetramethylsilane (TMS) is used as an internal standard.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 or 500 MHz NMR
spectrometer.

e 1H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral
width of about 200 ppm.

e 2D NMR: To establish connectivities and assign all signals unambiguously, 2D NMR
experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry (MS)
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 Instrumentation: High-resolution mass spectrometry is typically performed using techniques
such as Fast Atom Bombardment (FAB-MS) or Electrospray lonization (ESI-MS) coupled
with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

o FAB-MS: The sample is mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol)
and bombarded with a high-energy beam of atoms (e.g., Xenon).

o ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and
introduced into the mass spectrometer through a capillary at a high voltage, generating
charged droplets that yield gas-phase ions.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the dried sample is mixed with potassium bromide
(KBr) powder and pressed into a thin pellet.

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

o Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~* with a

resolution of 4 cm~1.

Workflow and Logical Relationships

The discovery and characterization of a natural product like Elatoside E follow a systematic
workflow, from the initial extraction to the final structural elucidation.
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Caption: Workflow for the isolation and structural elucidation of Elatoside E.
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This diagram illustrates the logical progression from the plant source to the purified compound,
which is then subjected to a battery of spectroscopic analyses to determine its complete
chemical structure.

Conclusion

The spectroscopic data and protocols outlined in this guide provide a foundational
understanding for the identification and characterization of Elatoside E. For researchers in
natural product chemistry and drug development, a thorough grasp of these analytical
techniques is essential for advancing the study of this promising hypoglycemic agent and other
related triterpenoid saponins. The combination of MS, NMR, and IR spectroscopy provides the
necessary evidence to unambiguously determine the complex structure of such natural
products, paving the way for further biological and pharmacological investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Synthesis and Anti-Fungal Activity of Seven Oleanolic Acid Glycosides - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Elatoside E: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236699#spectroscopic-data-of-elatoside-e-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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